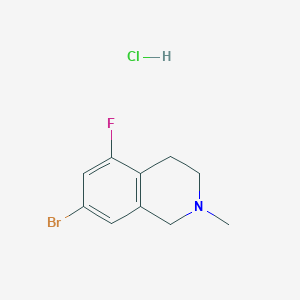
C10H12BrClFN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with cyclopropanamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride: undergoes various types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the bromine atom with other nucleophiles such as amines or thiols .
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines .
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide , potassium carbonate , and various amines .
Oxidation: Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride .
Major Products
The major products formed from these reactions include substituted benzylamines , ketones , aldehydes , alcohols , and amines .
Aplicaciones Científicas De Investigación
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride: has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors or enzymes , modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in neurotransmitter modulation and signal transduction .
Comparación Con Compuestos Similares
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride: can be compared with other similar compounds such as:
- 3-[(2-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride
- N-(4-Bromo-2-fluorobenzyl)cyclopropanamine
These compounds share similar structural features but differ in their chemical properties and biological activities . The unique combination of bromine , fluorine , and cyclopropanamine in N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride contributes to its distinct reactivity and
Propiedades
Fórmula molecular |
C10H12BrClFN |
|---|---|
Peso molecular |
280.56 g/mol |
Nombre IUPAC |
7-bromo-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11BrFN.ClH/c1-13-3-2-9-7(6-13)4-8(11)5-10(9)12;/h4-5H,2-3,6H2,1H3;1H |
Clave InChI |
ZMGOCVOUHHILQZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1)C=C(C=C2F)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


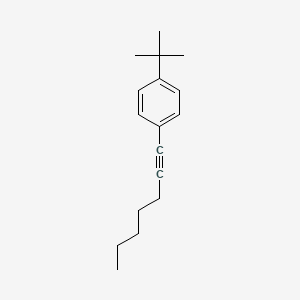
![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)

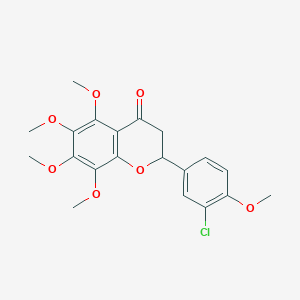
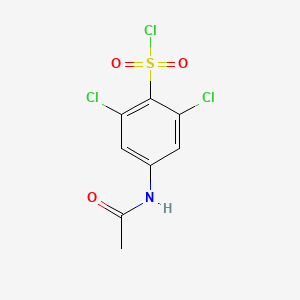
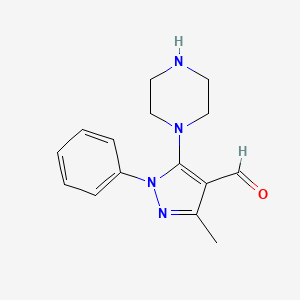
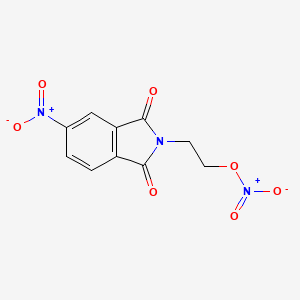


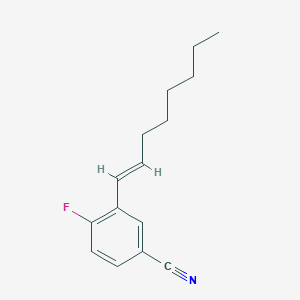
![N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14132416.png)
![N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide](/img/structure/B14132419.png)
![(3S,10R,13R,17R)-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14132432.png)

